molecular formula C17H13IN2O3S B2441427 Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-47-0

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2441427
CAS No.: 888409-47-0
M. Wt: 452.27
InChI Key: LYDRHXBKXTTWFK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, features an ethyl ester group, an iodinated benzamide moiety, and a benzothiazole ring, making it a unique and valuable molecule for various scientific applications.

Properties

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRHXBKXTTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the iodination of 2-aminobenzoic acid to form 2-iodobenzoic acid. This is followed by the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects. The iodinated benzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The presence of the iodo substituent enhances its reactivity and potential interactions with biological targets.

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.
  • Anticancer Properties : The compound has shown promise in cancer research, particularly through mechanisms involving apoptosis induction. It may increase caspase-3 expression while down-regulating anti-apoptotic proteins such as Bcl-2, leading to enhanced cancer cell death .
  • Anti-inflammatory Effects : Studies have reported that thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This suggests a role for this compound in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Tested Concentration Effect Reference
Antimicrobial50 μg/mLSignificant inhibition of bacterial growth
AnticancerIC50 = 0.004 μMInduction of apoptosis in cancer cells
Anti-inflammatoryVariesReduction in cytokine levels

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound against several pathogenic bacteria, showing a minimal inhibitory concentration (MIC) that indicates strong antibacterial activity. This positions it as a candidate for developing new antibiotics, particularly against resistant strains.
  • Cancer Cell Proliferation : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, suggesting its potential as an anticancer agent .
  • Inflammatory Disease Models : Preclinical models demonstrated that this compound could significantly reduce inflammation markers in induced models of arthritis and colitis, supporting its therapeutic potential in chronic inflammatory conditions .

Q & A

Q. What are the key synthetic pathways for Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylate precursor with 2-iodobenzoyl chloride. Critical steps include:

  • Amide bond formation : Reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 2-iodobenzoyl chloride in anhydrous DMF or THF, using a base like triethylamine to scavenge HCl .
  • Esterification : Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions under reflux .
    Optimization focuses on temperature control (60–80°C), solvent polarity (DMF for high solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yields (typically 70–85%) and minimize byproducts .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 identify substituent environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve iodine positioning and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • HPLC/MS : Purity (>95%) and molecular weight confirmation (MW ~428.2 g/mol) are achieved using reverse-phase C18 columns and ESI-MS .

Q. What preliminary biological screening assays are relevant for this compound?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) assess IC50 values, often revealing potency in the low micromolar range due to thiazole-mediated apoptosis induction .
  • Antimicrobial testing : Disk diffusion or microdilution assays evaluate inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide structural modifications?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Electrophilic sites : The iodine atom and amide carbonyl are electron-deficient, favoring nucleophilic attack (e.g., Suzuki coupling at iodine) .
  • HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest redox activity, aligning with observed pro-apoptotic effects in cancer cells .
  • Docking studies : Molecular dynamics simulations predict binding to BCL-2 or DNA gyrase, informing SAR for enhanced target affinity .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative SAR data from analogous compounds reveal:

ModificationBiological EffectReference
Iodo → Chloro (ortho)↑ Anticancer activity (IC50 ↓ 20%)
Ethyl ester → Methyl↓ Solubility but ↑ metabolic stability
Thiazole → OxazoleLoss of antimicrobial activity
These trends highlight the iodine's role in hydrophobic interactions and the ester's impact on bioavailability .

Q. How can conflicting data in mechanism-of-action studies be resolved?

Contradictions (e.g., variable IC50 across cell lines) arise from:

  • Cellular uptake differences : LogP calculations (~2.8) indicate moderate permeability; confocal microscopy with fluorescent analogs quantifies intracellular accumulation .
  • Off-target effects : Proteome-wide affinity profiling (e.g., kinome screens) identifies secondary targets like kinases, necessitating selective functionalization (e.g., PEGylation) .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) separates iodinated byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–182°C) suitable for X-ray analysis .

Methodological Notes

  • Data contradiction analysis : Cross-validate biological assays with orthogonal methods (e.g., Western blotting for apoptosis markers alongside MTT) .
  • Instrumentation : Use Bruker AVANCE III HD NMR (400 MHz) and Rigaku XtaLAB synchrotron systems for high-resolution data .

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